5-(5-Bromo-1H-indol-1-yl)pentanoic acid is a bifunctional organic intermediate specifically designed for use in targeted protein degradation (TPD). Its structure comprises an indole core, which serves as a precursor to ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in many Proteolysis-Targeting Chimeras (PROTACs). The terminal pentanoic acid provides a standard exit vector for linker attachment, while the 5-bromo substituent offers a versatile and reactive handle for late-stage synthetic modifications, enabling the creation of diverse compound libraries.
Substituting this compound with close analogs introduces significant process and performance risks. Replacing the 5-bromo group with hydrogen (the unsubstituted analog) eliminates the primary reactive site used for late-stage diversification via palladium- or copper-catalyzed cross-coupling reactions, severely limiting its utility as a library precursor. Altering the halogen from bromide to chloride, while seemingly minor, can necessitate complete re-optimization of reaction conditions due to differences in oxidative addition rates. Furthermore, modifying the pentanoic acid linker length (e.g., to butanoic or hexanoic acid) directly alters the geometry and distance provided by the linker in the final PROTAC, a critical parameter that governs the formation of a productive ternary complex and subsequent protein degradation efficiency. These are not 1:1 substitutes; each structural change mandates a different synthetic strategy and introduces significant risk to the efficacy of the final degrader molecule.
The 5-bromo substituent serves as a standard and reliable reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This functionality is absent in the unsubstituted analog, 5-(1H-indol-1-yl)pentanoic acid. Patents in the field of protein degradation frequently leverage similar bromo-substituted heterocycles as key intermediates for coupling reactions to build out the final complex molecule, demonstrating the industrial relevance of this synthetic strategy. The reactivity of aryl bromides in such transformations is well-established and generally higher than that of aryl chlorides, often allowing for milder reaction conditions.
| Evidence Dimension | Synthetic Reactivity for Cross-Coupling |
| Target Compound Data | Aryl Bromide (Ar-Br) present, enabling a wide range of Pd/Cu-catalyzed cross-coupling reactions. |
| Comparator Or Baseline | Unsubstituted Analog (Ar-H): Lacks a suitable handle for standard cross-coupling; requires harsher C-H activation conditions. Chloro-Analog (Ar-Cl): Generally less reactive than Ar-Br, often requiring more active catalysts or higher temperatures. |
| Quantified Difference | Not applicable (qualitative difference in chemical reactivity). |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions. |
For process and medicinal chemists, this compound provides a reliable, versatile starting material for building PROTAC libraries, reducing the risk and cost associated with developing new synthetic routes.
In the development of the first small-molecule ligands for VHL, a structure-activity relationship (SAR) study was performed on a closely related scaffold. The study incorporated various halogenated benzylamines and found that while para-substitution yielded the highest affinity, there were only slight differences in binding affinity between the chloro and bromo analogs. The corresponding fluoro-substituted compound was found to be less potent. This suggests that the primary driver for selecting the 5-bromo analog over a 5-chloro analog is its synthetic utility and reactivity profile rather than a significant gain in target engagement.
| Evidence Dimension | VHL Binding Affinity (IC50) |
| Target Compound Data | Bromide-substituted analogs were among the high-affinity binders in the series. |
| Comparator Or Baseline | Chloride-substituted analogs showed only slight differences in affinity compared to bromides. Fluoride-substituted analogs were less potent. |
| Quantified Difference | Minor/negligible difference in binding affinity between bromo and chloro analogs reported. |
| Conditions | HIF-1α peptide FP displacement assay for VHL binding. |
This evidence allows a buyer to confidently select this compound based on its process compatibility for specific cross-coupling reactions, without concern for sacrificing the binding affinity of the final VHL ligand.
The indole core is a well-recognized structural motif in the design of ligands for the VHL E3 ligase. This structural class is distinct from the more common hydroxyproline-based VHL ligands. Patent literature reviews covering recent developments in VHL-recruiting PROTACs confirm the continued exploration and application of diverse heterocyclic cores, including indoles, to improve properties and expand the chemical space of VHL ligands. Procuring this compound provides access to a validated, non-peptidic chemical scaffold for VHL engagement.
| Evidence Dimension | Structural Class Representation in VHL Ligand Development |
| Target Compound Data | Represents the indole-based class of VHL ligand precursors. |
| Comparator Or Baseline | Hydroxyproline-based VHL ligands (the most common class). |
| Quantified Difference | Not applicable (qualitative difference in core scaffold). |
| Conditions | Chemical space of patented VHL ligands for PROTACs. |
This reduces procurement risk by confirming the compound belongs to a scientifically and commercially relevant class of molecules actively used in the development of next-generation protein degraders.
This compound is the right choice for research programs focused on generating libraries of PROTACs. The pentanoic acid can be coupled to a linker-POI ligand, and the 5-bromo position can then be subjected to a range of cross-coupling reactions to explore SAR at the VHL ligand site.
For process chemistry and scale-up campaigns where a specific Suzuki, Sonogashira, or other cross-coupling reaction is preferred. The higher reactivity of the aryl bromide compared to an aryl chloride can enable milder conditions, potentially improving yields and purity profiles for the final active molecule.
Serves as a validated starting point for medicinal chemistry efforts to design next-generation, non-peptidic VHL ligands with improved physicochemical properties or differentiated binding modes. The indole core is an established VHL-binding motif.